molecular formula C20H19F12N6P2Ru B11825397 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate

Cat. No.: B11825397
M. Wt: 734.4 g/mol
InChI Key: UTDGUUZPAOZIFY-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate is a complex compound that combines multiple heterocyclic structures with a ruthenium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the desired functional groups. For example, 4-methylpyridin-2-amine can be synthesized by reacting 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at 150°C .

2-Pyrazin-2-ylpyrazine can be synthesized through a Diels-Alder reaction involving key intermediates such as Benzyl 1,2,3-triazine-5-carboxylate .

The ruthenium(2+) complex is typically formed by coordinating ruthenium with the synthesized ligands under controlled conditions. The dihexafluorophosphate counterion is introduced to balance the charge of the complex.

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis processes, including purification steps like crystallization and chromatography to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpyridin-2-yl)pyridine and its derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced products.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-methylpyridin-2-amine can yield 4-methylpyridin-2-yl oxide, while substitution reactions can introduce various functional groups to the pyridine ring.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as an iNOS inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide, a key mediator of inflammation . The ruthenium center can also participate in redox reactions, facilitating electron transfer processes in catalytic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate lies in its combination of multiple heterocyclic structures and a ruthenium center, providing a versatile platform for various applications in catalysis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C20H19F12N6P2Ru

Molecular Weight

734.4 g/mol

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;pyrazine;2H-pyrazin-2-ide;ruthenium(3+);dihexafluorophosphate

InChI

InChI=1S/C12H12N2.C4H4N2.C4H3N2.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2-6-4-3-5-1;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;1-4H;1-3H;;;/q;;3*-1;+3

InChI Key

UTDGUUZPAOZIFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=CC=N1.C1=CN=[C-]C=N1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3]

Origin of Product

United States

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